Hydroxysaikosaponin C

描述

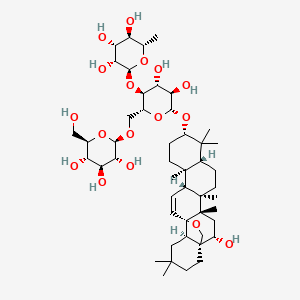

(3beta,16beta)-13,28-epoxy-16-hydroxyolean-11-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1->4)-O-[beta-D-glucopyranosyl-(1->6)]-beta-D-glucopyranoside is a natural product found in Bupleurum marginatum, Bupleurum marginatum var. stenophyllum, and other organisms with data available.

属性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[(1S,2S,4S,5R,8R,10S,13S,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O17/c1-22-30(51)32(53)36(57)40(61-22)65-38-24(20-59-39-35(56)33(54)31(52)23(19-49)62-39)63-41(37(58)34(38)55)64-29-11-12-44(6)25(43(29,4)5)9-13-45(7)26(44)10-14-48-27-17-42(2,3)15-16-47(27,21-60-48)28(50)18-46(45,48)8/h10,14,22-41,49-58H,9,11-13,15-21H2,1-8H3/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,35+,36+,37+,38+,39+,40-,41-,44-,45+,46-,47+,48-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEMOEYSQDKAQF-JDRYWMLESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)COC9C(C(C(C(O9)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4C=C[C@@]67[C@]5(C[C@@H]([C@@]8([C@H]6CC(CC8)(C)C)CO7)O)C)C)C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317381 | |

| Record name | Saikosaponin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

927.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20736-08-7 | |

| Record name | Saikosaponin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20736-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saikosaponin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Analysis of Hydroxysaikosaponin C in Bupleurum falcatum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupleurum falcatum, a medicinal plant with a long history of use in traditional medicine, is a rich source of bioactive triterpenoid (B12794562) saponins (B1172615) known as saikosaponins. These compounds have garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and immunomodulatory effects. Among the numerous saikosaponins identified, Hydroxysaikosaponin C represents a unique discovery within this class of natural products. This technical guide provides an in-depth overview of the discovery, isolation, and analytical methodologies related to this compound from Bupleurum falcatum. It also explores potential signaling pathways that may be modulated by saikosaponins, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound was first isolated from the dried roots of Bupleurum falcatum. Its discovery, along with other new saponins, was the result of meticulous chemical and spectral analyses. The structural determination of this novel compound was achieved through a combination of techniques including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which are fundamental methods in the elucidation of complex natural product structures.[1]

Quantitative Analysis

The quantification of this compound and other saikosaponins in Bupleurum falcatum is crucial for quality control and for understanding the plant's therapeutic potential. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.[1] Various methods have been developed to optimize the extraction and quantification of these compounds.

Extraction and Quantification Data

Table 1: Supercritical Fluid Extraction (SFE) Yields of Saikosaponins

| Compound | Yield (mg/g of dried root) |

| Saikosaponin C | 0.16 |

| Saikosaponin A | 0.12 |

| Saikosaponin D | 0.96 |

| Total Saikosaponins | 1.24 |

| Data obtained under optimized SFE conditions: 35 MPa pressure, 45°C temperature, 80% ethanol (B145695) concentration, and 3.0 h extraction time.[2] |

Table 2: HPLC Analysis Method Validation Parameters

| Parameter | Saikosaponin C | Saikosaponin A | Saikosaponin D |

| Linearity (up to mg/mL) | 2.5 | 2.5 | 2.5 |

| Recovery (%) | 95.2 ± 1.1 | 96.5 ± 0.9 | 96.2 ± 1.0 |

| Coefficient of Variability (%) | < 4 | < 4 | < 4 |

| Validation data for a high-performance liquid chromatographic method for the analysis of saikosaponins.[3] |

Experimental Protocols

General Extraction and Isolation of Saikosaponins

The following is a generalized protocol for the extraction and isolation of saikosaponins from Bupleurum falcatum roots, based on common methodologies described in the literature.

-

Preparation of Plant Material : Dried roots of Bupleurum falcatum are pulverized into a fine powder to increase the surface area for extraction.

-

Extraction : The powdered root material is extracted with a suitable solvent. 70% ethanol is a commonly used solvent for saikosaponin extraction.[3][4] Modern techniques like supercritical fluid extraction (SFE) with CO2 and ethanol as a co-solvent have also been optimized.[2]

-

Solvent Partitioning : The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between water and n-butanol, which enriches the saponins in the n-butanol fraction.

-

Chromatographic Purification : The saponin-rich fraction is then subjected to one or more rounds of column chromatography. Silica gel and reverse-phase C18 are common stationary phases. Elution is performed with a gradient of solvents, such as chloroform-methanol-water or acetonitrile-water, to separate the individual saikosaponins.

-

Preparative HPLC : For final purification to obtain highly pure compounds like this compound, preparative high-performance liquid chromatography is often employed.

High-Performance Liquid Chromatography (HPLC) for Quantification

The following protocol outlines a typical HPLC method for the quantitative analysis of saikosaponins.

-

Instrumentation : A standard HPLC system equipped with a UV detector is used.

-

Column : An Inertsil ODS-3 C18 column is a suitable choice.[3]

-

Mobile Phase : A gradient elution with acetonitrile (B52724) and water is commonly used. For example, a gradient from 40:60 (v/v) to 50:50 (v/v) acetonitrile-water can effectively separate saikosaponins c, a, and d.[3]

-

Flow Rate : A flow rate of 1.0 mL/min is typically maintained.[3]

-

Detection : Detection is performed at a wavelength of 203 nm.[3]

-

Quantification : Calibration curves are generated using purified standards of the respective saikosaponins to quantify their content in the plant extracts.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively studied, research on other saikosaponins, such as Saikosaponin A, suggests that the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are key targets for their anti-inflammatory effects.[5]

The NF-κB pathway is a crucial regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Saikosaponins are thought to exert their anti-inflammatory effects by inhibiting the degradation of IκB, thereby preventing NF-κB activation.

Visualizations

Experimental Workflow for Saikosaponin Isolation

References

- 1. Saponins from the root of Bupleurum falcatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of supercritical fluid extraction of saikosaponins from Bupleurum falcatum with orthogonal array design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatographic analysis of saponin compounds in Bupleurum falcatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of saikosaponin derivatives in Bupleurum falcatum by HPLC-ELSD analysis using different extraction methods -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 5. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Hydroxysaikosaponin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Hydroxysaikosaponin C, a triterpenoid (B12794562) saponin (B1150181) of significant interest in medicinal chemistry. This document details the spectroscopic data and experimental methodologies crucial for its characterization, offering a valuable resource for researchers in natural product chemistry and drug development.

Spectroscopic Data Analysis

The structural framework of this compound was primarily determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) in positive ion mode established the molecular formula of this compound as C₄₂H₇₀O₁₄. The spectrum exhibited a pseudomolecular ion peak at m/z 821.4546 [M + Na]⁺, consistent with this formula.[1] The absence of significant absorption peaks in the UV spectrum, other than a slope curve from 220 nm to 200 nm, indicated the lack of conjugated double bonds in the molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural backbone and the stereochemistry of this compound were elucidated through extensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC. The ¹³C-NMR spectrum of this compound shows significant similarity to that of Saikosaponin B3, providing a foundational reference for signal assignments.[1]

Table 1: ¹³C NMR Spectroscopic Data of this compound (Aglycone Moiety) and Comparison with Saikosaponin B3 [1]

| Carbon No. | This compound (δc) | Saikosaponin B3 (δc) |

| 1 | 38.8 | 38.7 |

| 2 | 26.5 | 26.5 |

| 3 | 88.9 | 88.8 |

| 4 | 39.3 | 39.3 |

| 5 | 55.7 | 55.7 |

| 6 | 18.2 | 18.2 |

| 7 | 33.0 | 33.0 |

| 8 | 40.0 | 39.9 |

| 9 | 48.0 | 48.0 |

| 10 | 37.0 | 37.0 |

| 11 | 69.8 | 69.8 |

| 12 | 48.3 | 48.3 |

| 13 | 72.8 | 72.8 |

| 14 | 42.1 | 42.1 |

| 15 | 35.8 | 35.8 |

| 16 | 73.8 | 73.8 |

| 17 | 50.2 | 50.2 |

| 18 | 41.5 | 41.5 |

| 19 | 47.1 | 47.1 |

| 20 | 32.0 | 32.0 |

| 21 | 36.3 | 36.3 |

| 22 | 33.8 | 33.8 |

| 23 | 64.0 | 64.0 |

| 24 | 14.1 | 14.1 |

| 25 | 16.9 | 16.9 |

| 26 | 17.5 | 17.5 |

| 27 | 26.1 | 26.1 |

| 28 | 69.1 | 69.1 |

| 29 | 29.0 | 29.0 |

| 30 | 20.4 | 20.4 |

Table 2: ¹³C NMR Spectroscopic Data of this compound (Sugar Moieties) [1]

| Carbon No. | This compound (δc) |

| Fuc | |

| 1' | 104.5 |

| 2' | 75.1 |

| 3' | 82.8 |

| 4' | 71.0 |

| 5' | 71.9 |

| 6' | 17.0 |

| Glc | |

| 1'' | 106.8 |

| 2'' | 75.8 |

| 3'' | 78.2 |

| 4'' | 71.5 |

| 5'' | 78.0 |

| 6'' | 62.6 |

Note: Assignments are based on the data provided in the cited literature and comparison with related compounds. Complete ¹H NMR data was not available in the searched resources.

Experimental Protocols

The elucidation of this compound's structure relies on a systematic experimental workflow encompassing isolation, purification, and spectroscopic analysis.

Isolation and Purification

This compound can be isolated from the acid hydrolytic degradation of Saikosaponin A.[1] The general procedure involves:

-

Acid Hydrolysis: Treatment of Saikosaponin A under acidic conditions to induce degradation.

-

Extraction: The resulting mixture is extracted to separate the degradation products.

-

Chromatographic Separation: The extract is subjected to semi-preparative High-Performance Liquid Chromatography (HPLC) for the isolation of individual components.[1] A C18 column is typically employed with a mobile phase gradient of methanol (B129727) and water.[1]

-

Purification: The collected fractions containing the target compound are concentrated and lyophilized to yield a purified white amorphous powder.[1]

Spectroscopic Analysis

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Method: The purified sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer. Data is acquired in positive ion mode to observe the [M+Na]⁺ adduct.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed:

-

¹H NMR: To determine the proton chemical shifts and coupling constants.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C atoms, which is crucial for connecting different structural fragments.

-

Visualizing the Elucidation Process

The logical workflow for the structure elucidation of this compound can be represented as follows:

Caption: Workflow for the isolation, purification, and structural elucidation of this compound.

The established structure of this compound is depicted below, highlighting its key functional components.

Caption: Key components of the this compound structure.

References

Hydroxysaikosaponin C: A Technical Guide to its Pharmacological Effects on Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysaikosaponin C, a triterpenoid (B12794562) saponin, is a member of the saikosaponin family of bioactive compounds derived from the roots of Bupleurum species. These compounds have garnered significant interest in pharmacological research for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer effects. This technical guide provides an in-depth overview of the known pharmacological effects of saikosaponins, with a focus on their impact on various cell lines. While specific quantitative data for this compound is limited in the current literature, this guide will draw upon the broader knowledge of related saikosaponins, such as Saikosaponin A and D, to infer potential mechanisms and effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutic agents.

Data Presentation: Cytotoxicity of Saikosaponins

The cytotoxic effects of saikosaponins have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for various saikosaponins in different cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

| Saikosaponin | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| Saikosaponin D | MCF-7 | Breast Cancer | 7.31 ± 0.63 | 48 | [1] |

| Saikosaponin D | T-47D | Breast Cancer | 9.06 ± 0.45 | 48 | [1] |

| Saikosaponin A | LoVo | Colon Cancer | ~20 | 30 | [2] |

| Saikosaponin A | SW480 | Colon Cancer | ~20 | Not Specified | [2] |

| Saikosaponin A | HeLa | Cervical Cancer | ~10 (in combination) | 36 | [3] |

| Saikosaponin D | HeLa | Cervical Cancer | ~2 (in combination) | 36 | [3] |

Core Mechanisms of Action: Induction of Apoptosis

A primary mechanism through which saikosaponins exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for maintaining tissue homeostasis and eliminating damaged or cancerous cells. Saikosaponins have been shown to trigger apoptosis through the intrinsic, or mitochondrial, pathway.

Key Molecular Events in Saikosaponin-Induced Apoptosis:

-

Modulation of Bcl-2 Family Proteins: Saikosaponins can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.[4][5][6]

-

Mitochondrial Membrane Potential Disruption: The increased permeability of the mitochondrial membrane results in the dissipation of the mitochondrial membrane potential.

-

Cytochrome c Release: Consequently, cytochrome c is released from the mitochondrial intermembrane space into the cytoplasm.

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.[2][7]

Signaling Pathways Modulated by Saikosaponins

Saikosaponins have been demonstrated to influence key signaling pathways that regulate cell survival, proliferation, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are two of the most significantly affected cascades.

MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation and survival. Studies have shown that saikosaponins can modulate the phosphorylation of key proteins in this pathway. For instance, Saikosaponin A has been observed to induce the phosphorylation of ERK in HepG2 cells, suggesting a complex role in cell fate determination that may be cell-type dependent.[8]

PI3K/Akt Pathway

The PI3K/Akt pathway is a major survival pathway that is often hyperactivated in cancer. It plays a crucial role in inhibiting apoptosis and promoting cell proliferation. Some studies suggest that the anti-cancer activity of certain natural compounds is mediated through the inhibition of the PI3K/Akt signaling pathway.[9] While direct evidence for this compound is pending, the modulation of this pathway by other saikosaponins highlights a potential mechanism of action.

Mandatory Visualizations

Signaling Pathway Diagrams

References

- 1. The potential mechanism of Saikosaponin D against luminal A breast cancer based on bioinformatical analysis, molecular docking and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase-4 is essential for saikosaponin a-induced apoptosis acting upstream of caspase-2 and γ-H2AX in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. HOXA5-Induced Apoptosis in Breast Cancer Cells Is Mediated by Caspases 2 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERK signaling pathway is involved in p15INK4b/p16INK4a expression and HepG2 growth inhibition triggered by TPA and Saikosaponin a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

The Protective Role of Hydroxysaikosaponin C in Liver Health: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The increasing global burden of liver disease necessitates the exploration of novel therapeutic agents. Among the promising candidates are saikosaponins, the major bioactive constituents of Radix Bupleuri, a medicinal plant with a long history of use in traditional medicine for treating liver ailments. This technical guide focuses on the hepatoprotective effects of a specific saikosaponin, Hydroxysaikosaponin C, providing a comprehensive analysis of its mechanisms of action, supported by experimental data and detailed protocols. Due to the limited specific research on this compound, this document also incorporates extensive data from the closely related and well-studied Saikosaponin C (SSc) and Saikosaponin D (SSd) to provide a broader understanding of the potential therapeutic actions of this class of compounds.

Core Hepatoprotective Mechanisms of Saikosaponins

Saikosaponins exert their liver-protective effects through a multi-pronged approach, primarily targeting inflammation, oxidative stress, and fibrosis, the key pathological processes in liver damage.

Anti-inflammatory Action

Saikosaponins have been shown to modulate key inflammatory pathways. For instance, Saikosaponin D (SSd) has been demonstrated to inhibit the NF-κB and STAT3 signaling pathways, which are crucial in the inflammatory response to liver injury.[1][2] By suppressing the phosphorylation of NF-κB and STAT3, SSd reduces the expression of pro-inflammatory cytokines.[1] Furthermore, studies on Saikosaponin C (SSc) have shown its ability to significantly decrease the serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in a mouse model of acute liver injury.[3]

Antioxidant Properties

Oxidative stress is a major contributor to hepatocyte damage. Saikosaponins combat this by enhancing the endogenous antioxidant defense system. In a model of thioacetamide-induced liver injury, Saikosaponin D increased the activity of hepatic antioxidant enzymes, including catalase (CAT), glutathione (B108866) peroxidase (GPx), and superoxide (B77818) dismutase (SOD).[4] SSd also mitigates oxidative stress by inhibiting the production of reactive oxygen species (ROS), thereby preventing lipid peroxidation and subsequent cell damage.[5]

Anti-fibrotic Effects

Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a common outcome of chronic liver injury. Saikosaponin D has been shown to attenuate liver fibrosis by inhibiting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition.[5] The underlying mechanism involves the negative regulation of the ROS/NLRP3 inflammasome via the activation of the estrogen receptor β (ERβ) pathway.[5][6]

Quantitative Data on Hepatoprotective Effects

The following tables summarize the key quantitative findings from studies on Saikosaponin C and Saikosaponin D, highlighting their efficacy in various models of liver injury.

Table 1: Effects of Saikosaponin C on a Mouse Model of Carbon Tetrachloride (CCl₄)-Induced Acute Liver Injury [3]

| Parameter | Model Group (CCl₄) | Saikosaponin C (2.5 mg/kg) + CCl₄ | Saikosaponin C (10 mg/kg) + CCl₄ |

| Liver Index | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Serum ALT | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Serum AST | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Serum LDH | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Serum TNF-α | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Serum IL-6 | Significantly Increased | Significantly Decreased | Significantly Decreased |

| Serum IL-1β | Significantly Increased | Significantly Decreased | Significantly Decreased |

Table 2: Effects of Saikosaponin D on a Rat Model of Carbon Tetrachloride (CCl₄)-Induced Hepatic Fibrosis [7]

| Parameter | Model Group (CCl₄) | Saikosaponin D (medium dose) + CCl₄ |

| Serum ALT (IU/L) | 412 ± 94.5 | 113.76 ± 14.91 |

| Serum TG (mmol/L) | 0.95 ± 0.16 | 0.51 ± 0.06 |

| Serum GLB (g/L) | 35.62 ± 3.28 | 24.82 ± 2.73 |

| Serum HA (ng/mL) | 42.15 ± 8.25 | 19.83 ± 3.12 |

| Serum LN (ng/mL) | 27.56 ± 4.21 | 13.78 ± 2.57 |

| Liver HYP (µg/mg) | 27.32 ± 4.32 | 16.20 ± 3.12 |

| Liver TNF-α (ng/L) | 4.38 ± 0.76 | 1.94 ± 0.27 |

| Liver IL-6 (pg/g) | 28.24 ± 6.37 | 12.72 ± 5.26 |

Table 3: Effects of Saikosaponin D on Acetaminophen (APAP)-Induced Hepatotoxicity in Mice [1]

| Gene Expression (mRNA) | APAP Treated | Saikosaponin D + APAP Treated |

| Tnf-α | Increased | Decreased |

| Il-6 | Increased | Decreased |

| Ccl2 | Increased | Decreased |

| Il-10 | Unchanged | Increased |

Signaling Pathways and Experimental Workflows

The hepatoprotective effects of saikosaponins are mediated by complex signaling networks. The following diagrams, rendered in DOT language, illustrate some of the key pathways and experimental procedures.

Signaling Pathways

Caption: Key signaling pathways modulated by Saikosaponin C and D.

Experimental Workflows

Caption: Generalized experimental workflows for in vivo and in vitro studies.

Detailed Experimental Protocols

In Vivo Model of CCl₄-Induced Liver Fibrosis in Rats[7]

-

Animals: Male Sprague-Dawley rats.

-

Model Induction: Subcutaneous injection of CCl₄ (3 mL/kg) twice a week. The vehicle is typically olive oil.

-

Treatment Groups:

-

Control group: Received vehicle only.

-

Model group: Received CCl₄.

-

Saikosaponin D groups: Received CCl₄ and different doses of Saikosaponin D (e.g., low, medium, high dose) administered intraperitoneally or orally.

-

-

Duration: The study duration can vary, but a common timeframe for fibrosis development is 8-12 weeks.

-

Outcome Measures:

-

Serum Analysis: Blood samples are collected to measure levels of ALT, AST, albumin (ALB), globulin (GLB), hyaluronic acid (HA), and laminin (B1169045) (LN).

-

Liver Homogenate Analysis: Liver tissue is homogenized to measure hydroxyproline (B1673980) (HYP) content as a marker of collagen deposition, and levels of TNF-α and IL-6 via ELISA.

-

Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Van Gieson or Masson's trichrome stain to visualize collagen fibers.

-

Western Blot Analysis: Protein expression of key signaling molecules like NF-κBp65 and I-κBα is assessed in liver tissue lysates.

-

In Vitro Model of CCl₄-Induced Injury in HL-7702 Cells[8]

-

Cell Culture: The human normal liver cell line HL-7702 is cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of Saikosaponin D (e.g., 0.5, 1, or 2 µmol/l) for a specified time (e.g., 24 hours).

-

Induction of Injury: Following pre-treatment, cells are exposed to CCl₄ (e.g., 10 mmol/l) for a further period (e.g., 24 hours).

-

Assays:

-

Cell Viability: MTT assay is performed to assess the cytoprotective effect of Saikosaponin D.

-

Enzyme Leakage: The levels of ALT and AST in the culture medium are measured to quantify hepatocyte damage.

-

Oxidative Stress Markers: Malondialdehyde (MDA) content and total superoxide dismutase (T-SOD) activity are measured in cell lysates.

-

Inflammasome Activation: The expression of NLRP3, ASC, and caspase-1 at both the mRNA (RT-qPCR) and protein (Western blot) levels is determined.

-

Cytokine Release: The levels of IL-1β and IL-18 in the culture supernatant are quantified by ELISA.

-

Anti-Hepatitis B Virus (HBV) Activity of Saikosaponin C[9][10]

-

Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the HBV genome, are used.

-

Treatment: Cells are treated with varying concentrations of Saikosaponin C (e.g., 1-40 µg/mL) or a vehicle control (DMSO).

-

Analysis of HBV Replication:

-

HBV DNA: The level of HBV DNA in the culture supernatant is quantified by real-time quantitative PCR (qPCR).

-

HBV Antigens: The secretion of HBsAg and HBeAg into the culture medium is measured by ELISA.

-

HBV Core Protein (HBcAg): The intracellular level of HBcAg is assessed by Western blot.

-

HBV pgRNA: The level of pregenomic RNA is determined by Northern blot or RT-qPCR.

-

-

Mechanism of Action:

-

Cytokine Expression: The expression of cytokines like IL-6 is measured by ELISA and qPCR.

-

Transcription Factor Expression: The expression of hepatocyte nuclear factors HNF1α and HNF4α is analyzed by Western blot and qPCR.

-

Conclusion and Future Directions

This compound, along with other saikosaponins, holds significant promise as a hepatoprotective agent. The available evidence, primarily from studies on Saikosaponin C and D, strongly suggests that these compounds can mitigate liver injury through their potent anti-inflammatory, antioxidant, and anti-fibrotic activities. The elucidation of their effects on key signaling pathways such as NF-κB, STAT3, and the NLRP3 inflammasome provides a solid foundation for their further development as therapeutic candidates.

Future research should focus on:

-

Conducting detailed studies specifically on this compound to confirm if it shares the same mechanisms of action as Saikosaponin D and C.

-

Performing comprehensive dose-response and toxicity studies for this compound.

-

Evaluating the efficacy of this compound in a wider range of preclinical models of liver disease, including non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD).

-

Investigating the potential for synergistic effects when combined with existing therapies for liver diseases.

This technical guide provides a consolidated resource for researchers and drug development professionals, aiming to stimulate further investigation into the therapeutic potential of this compound for the management of liver diseases.

References

- 1. Saikosaponin d protects against acetaminophen-induced hepatotoxicity by inhibiting NFκB and STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study on the protective effect of saikosaponin C on acute liver injury in mice based on metabolomics [journal.china-pharmacy.com]

- 4. The Ameliorative Effects of Saikosaponin in Thioacetamide-Induced Liver Injury and Non-Alcoholic Fatty Liver Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Saikosaponin d Alleviates Liver Fibrosis by Negatively Regulating the ROS/NLRP3 Inflammasome Through Activating the ERβ Pathway [frontiersin.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Inhibitory effects of saikosaponin-d on CCl4-induced hepatic fibrogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Hydroxysaikosaponin C in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. The complex pathology of these diseases, often characterized by protein misfolding, neuroinflammation, and oxidative stress, necessitates the exploration of novel therapeutic agents. Hydroxysaikosaponin C, a triterpenoid (B12794562) saponin (B1150181) derived from the medicinal plant Radix Bupleuri, has emerged as a promising candidate in preclinical studies. This technical guide provides an in-depth analysis of the current understanding of this compound's role in various neurodegenerative disease models. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction to this compound and Neurodegeneration

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Key pathological hallmarks include the aggregation of misfolded proteins, such as amyloid-beta (Aβ) and hyperphosphorylated tau in Alzheimer's disease (AD), and α-synuclein in Parkinson's disease (PD). These proteinopathies are often accompanied by chronic neuroinflammation, mediated by activated microglia and astrocytes, and excessive oxidative stress, leading to neuronal cell death and cognitive or motor decline.

Saikosaponins, the primary bioactive components of Bupleurum species, have a long history of use in traditional medicine for their anti-inflammatory properties. Among these, this compound has garnered attention for its potential neuroprotective effects. Preclinical evidence suggests that it can mitigate several key pathological features of neurodegenerative diseases, positioning it as a molecule of interest for further investigation and therapeutic development.

Quantitative Data on the Efficacy of Saikosaponins in Neurodegenerative Disease Models

The following tables summarize the quantitative findings from studies investigating the effects of saikosaponins, including Saikosaponin C and related compounds, in various in vitro and in vivo models of neurodegenerative diseases.

Table 1: Effects of Saikosaponins on Amyloid-Beta Pathology

| Compound | Model | Dosage/Concentration | Outcome Measure | Result | Citation |

| Saikosaponin C | In vitro (Cell-based) | Not Specified | Aβ1-40 Secretion | Inhibition | [1] |

| Saikosaponin C | In vitro (Cell-based) | Not Specified | Aβ1-42 Secretion | Inhibition | [1] |

| Total Saikosaponins | APP/PS1 Transgenic Mice | Low, Middle, High Dose | Soluble Aβ40 Levels | Dose-dependent reduction | [2] |

| Total Saikosaponins | APP/PS1 Transgenic Mice | Low, Middle, High Dose | Insoluble Aβ40 Levels | Dose-dependent reduction | [2] |

| Total Saikosaponins | APP/PS1 Transgenic Mice | Low, Middle, High Dose | Soluble Aβ42 Levels | Dose-dependent reduction | [2] |

| Total Saikosaponins | APP/PS1 Transgenic Mice | Low, Middle, High Dose | Insoluble Aβ42 Levels | Dose-dependent reduction | [2] |

Table 2: Effects of Saikosaponins on Tau Pathology

| Compound | Model | Dosage/Concentration | Outcome Measure | Result | Citation |

| Saikosaponin C | In vitro (Cell-based) | Not Specified | Tau Phosphorylation | Suppression | [1] |

| Saikosaponin C | hTau Mouse Model | Not Specified | Tau Phosphorylation | Amelioration | [3] |

Table 3: Effects of Saikosaponins on Neuroinflammation

| Compound | Model | Dosage/Concentration | Outcome Measure | Result | Citation |

| Total Saikosaponins | APP/PS1 Transgenic Mice | High Dose | GFAP Expression (Astrogliosis) | Reduction | [2] |

| Total Saikosaponins | APP/PS1 Transgenic Mice | High Dose | Iba1 Expression (Microgliosis) | Reduction | [2] |

| Saikosaponin C | hTau Mouse Model | Not Specified | GFAP Immunoreactivity | Reduction | [3] |

| Saikosaponin C | hTau Mouse Model | Not Specified | Iba1 Immunoreactivity | Reduction | [3] |

Table 4: Effects of Saikosaponins on Cognitive Function

| Compound | Model | Dosage/Concentration | Behavioral Test | Outcome | Citation |

| Total Saikosaponins | APP/PS1 Transgenic Mice | Middle, High Dose | Morris Water Maze | Improved spatial memory | [2] |

| Saikosaponin C | hTau Mouse Model | Not Specified | Morris Water Maze | Improved memory and learning | [3] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the context of this compound research in neurodegenerative disease models.

In Vivo Alzheimer's Disease Mouse Model (APP/PS1)

-

Animal Model: APP/PS1 double transgenic mice, which overexpress a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9). These mice develop age-dependent Aβ deposition and cognitive deficits.

-

Treatment Regimen:

-

Mice are typically grouped into a wild-type control, an untreated APP/PS1 model group, and one or more treatment groups receiving different doses of the test compound (e.g., Total Saikosaponins).

-

The compound is administered orally (e.g., by gavage) daily for a specified duration (e.g., 1 to 3 months).

-

-

Behavioral Assessment (Morris Water Maze):

-

A circular pool is filled with opaque water. A hidden platform is submerged just below the water surface in one quadrant.

-

For the acquisition phase, mice undergo multiple trials per day for several consecutive days to learn the platform's location using spatial cues around the room. The escape latency (time to find the platform) is recorded.

-

For the probe trial, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.

-

-

Biochemical Analysis:

-

Following behavioral testing, mice are euthanized, and brain tissues (cortex and hippocampus) are collected.

-

Aβ Quantification: Brain homogenates are prepared, and soluble and insoluble Aβ40 and Aβ42 levels are measured using enzyme-linked immunosorbent assays (ELISAs).

-

Immunohistochemistry: Brain sections are stained with antibodies against Aβ (for plaque visualization), GFAP (for astrocytes), and Iba1 (for microglia) to assess plaque burden and neuroinflammation.

-

Western Blotting: Protein levels of key markers such as BACE1, components of the Nrf2 pathway, and inflammatory signaling molecules are quantified.

-

In Vitro Neuroblastoma Cell Model (SH-SY5Y)

-

Cell Line: Human neuroblastoma SH-SY5Y cells, which are commonly used to model neuronal function and neurodegenerative processes.

-

Treatment:

-

Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

To induce a pathological state, cells can be treated with agents like Aβ oligomers or other neurotoxins.

-

Test compounds, such as this compound, are added at various concentrations to assess their protective effects.

-

-

Assays:

-

Cell Viability Assay (MTT): Measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

-

ELISA: The culture medium is collected to measure the levels of secreted Aβ1-40 and Aβ1-42.

-

Western Blotting: Cell lysates are analyzed to determine the expression levels of proteins involved in APP processing (e.g., BACE1), tau phosphorylation, and signaling pathways (e.g., p-p38, p-JNK, Nrf2).

-

Immunofluorescence: Cells are stained with specific antibodies to visualize protein localization, such as the nuclear translocation of Nrf2.

-

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating several key signaling pathways implicated in the pathogenesis of neurodegenerative diseases.

Anti-Neuroinflammatory Pathway (NF-κB Inhibition)

Neuroinflammation is a critical component of neurodegeneration, with the transcription factor NF-κB playing a central role in orchestrating the expression of pro-inflammatory cytokines and enzymes. Saikosaponins have been shown to inhibit the activation of the NF-κB pathway.

Antioxidant Response Pathway (Nrf2 Activation)

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress. Saikosaponins have been demonstrated to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.

Modulation of Tau Pathology (MAPK Pathway)

Hyperphosphorylation of the tau protein is a central event in the formation of neurofibrillary tangles. The mitogen-activated protein kinase (MAPK) pathway, including kinases like p38 and JNK, is heavily involved in this process. Saikosaponin C has been shown to ameliorate tau-related pathology by modulating the MAPK axis.[3]

Conclusion and Future Directions

This compound and related saikosaponins demonstrate significant therapeutic potential in preclinical models of neurodegenerative diseases. Their multifaceted mechanism of action, encompassing the inhibition of amyloid-beta production and tau hyperphosphorylation, coupled with potent anti-inflammatory and antioxidant effects, makes them compelling candidates for further drug development.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, and to optimize its delivery to the central nervous system.

-

Safety and Toxicology: Comprehensive toxicology studies are essential to establish a safe therapeutic window for clinical translation.

-

Clinical Trials: Well-designed clinical trials are the ultimate step to validate the efficacy and safety of this compound in patients with neurodegenerative diseases.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs may lead to the discovery of more potent and selective neuroprotective agents.

References

The Initial Isolation and Purification of Hydroxysaikosaponin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the initial isolation and purification of Hydroxysaikosaponin C, a triterpenoid (B12794562) saponin (B1150181) found in the roots of Bupleurum species, most notably Bupleurum falcatum. This document outlines the common experimental protocols, from extraction to chromatographic purification, and presents the available quantitative data in a structured format. Additionally, it visualizes key processes, including a representative workflow and a relevant signaling pathway for the closely related Saikosaponin C.

Introduction

This compound is a member of the saikosaponin family, which are the primary bioactive constituents of Radix Bupleuri, a traditional Chinese medicine.[1] These compounds have garnered significant interest for their diverse pharmacological activities. The isolation and purification of specific saikosaponins, such as this compound, are crucial for drug discovery and development, enabling detailed pharmacological studies and the establishment of analytical standards. This guide consolidates information from various studies to provide a comprehensive resource for researchers in this field.

Experimental Protocols

The isolation and purification of this compound, like other saikosaponins, involves a multi-step process that begins with the extraction from the plant material, followed by a series of chromatographic separations to isolate the compound of interest to a high degree of purity. While a specific, detailed protocol for this compound is not widely available, the following represents a generalized and effective methodology based on established procedures for saikosaponin purification.

Plant Material and Extraction

The primary source for this compound is the dried roots of Bupleurum falcatum.[1]

Protocol for Ethanolic Extraction:

-

Preparation of Plant Material : The dried roots of Bupleurum falcatum are pulverized into a coarse powder (typically 10-20 mesh) to increase the surface area for solvent extraction.[2]

-

Solvent Extraction : The powdered root material is extracted with an ethanol-water solution, commonly 70% ethanol (B145695), at a ratio of 1:10 (w/v).[3] The extraction can be performed using methods such as reflux, percolation, or ultrasonic-assisted extraction to enhance efficiency. For instance, ultrasonic extraction can be carried out for 1-hour intervals, repeated two to three times.[4]

-

Concentration : The resulting ethanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature of 40-70°C to yield a crude extract.[2]

Solvent Partitioning and Fractionation

Solvent partitioning is employed to remove impurities and enrich the saponin content of the crude extract.

Protocol for Solvent Partitioning:

-

Initial Defatting : The crude extract is suspended in water and then partitioned with a non-polar solvent like petroleum ether or n-hexane to remove lipids and other non-polar compounds.[5]

-

Enrichment of Saponins (B1172615) : The aqueous layer is subsequently extracted with a more polar solvent, typically water-saturated n-butanol.[5][6] This step selectively transfers the saponins into the n-butanol phase.

-

Further Fractionation : The n-butanol fraction is concentrated, and acetone (B3395972) is added to precipitate a portion of the saponins, further concentrating the desired compounds in the acetone-soluble fraction.[5]

Chromatographic Purification

A combination of chromatographic techniques is utilized to isolate and purify this compound from the enriched saponin fraction.

Protocol for Column Chromatography and Preparative HPLC:

-

Macroporous Resin Chromatography : The saponin-rich fraction is subjected to column chromatography using a macroporous resin (e.g., D101). The column is first washed with water to remove highly polar impurities. Then, a stepwise gradient of ethanol in water (e.g., 10%, 30%, 70%, 95%) is used for elution. The fraction eluted with 70% ethanol typically contains the highest concentration of saikosaponins.[3]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : The 70% ethanol fraction is further purified by preparative HPLC. A reversed-phase C18 column is commonly used.[7]

-

Mobile Phase : A gradient elution system of acetonitrile (B52724) and water is often employed.[4]

-

Detection : The eluent is monitored by a UV detector.

-

Fraction Collection : Fractions corresponding to the peak of this compound are collected.

-

-

Final Purification and Purity Assessment : The collected fractions are concentrated and may be subjected to repeated preparative HPLC runs to achieve high purity. The purity of the final product is typically assessed by analytical HPLC, with purities often exceeding 94%.[5]

Data Presentation

| Purification Step | Typical Yield | Typical Purity | Reference |

| Crude Ethanolic Extract | 10-15% of dry plant material | Low | [4] |

| n-Butanol Fraction | 3-5% of crude extract | Enriched in Saponins | [5] |

| Macroporous Resin Fraction (70% Ethanol) | 1-2% of n-butanol fraction | High in Saponins | [3] |

| Preparative HPLC | Variable, dependent on compound abundance | >94% | [5] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Signaling Pathway of Saikosaponin C

While the specific signaling pathway for this compound is not extensively documented, research on the closely related Saikosaponin C has elucidated its role in promoting angiogenesis. Saikosaponin C induces endothelial cell growth, migration, and capillary tube formation through the upregulation of Matrix Metalloproteinase-2 (MMP-2) and Vascular Endothelial Growth Factor (VEGF), and the activation of the p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-regulated kinase (ERK).[2]

Conclusion

The isolation and purification of this compound from Bupleurum falcatum is a systematic process involving solvent extraction, partitioning, and multiple chromatographic steps. While a definitive, publicly available protocol specifically for this compound is elusive, the methodologies outlined in this guide provide a robust framework for its successful isolation. The elucidation of the biological activities of purified saikosaponins, such as the pro-angiogenic effects of Saikosaponin C, underscores the importance of these purification efforts in advancing drug discovery and development. Further research is warranted to establish detailed protocols and quantitative yields specifically for this compound and to fully characterize its pharmacological profile.

References

- 1. A new saikogenin from the roots of <i>Bupleurum bicaule</i> [cjnmcpu.com]

- 2. Ethanol Extract of Bupleurum falcatum Improves Functional Recovery by Inhibiting Matrix Metalloproteinases-2 and -9 Activation and Inflammation after Spinal Cord Injury [en-journal.org]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [dr.lib.iastate.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Putative Genes Involved in Saikosaponin Biosynthesis in Bupleurum Species - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Extraction of Hydroxysaikosaponin C from Bupleurum Roots

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bupleurum species are a cornerstone of traditional medicine, with their therapeutic effects largely attributed to a class of triterpenoid (B12794562) saponins (B1172615) known as saikosaponins. Among these, Hydroxysaikosaponin C (Saikosaponin C) is a significant bioactive constituent with various pharmacological activities, including antiviral and pro-angiogenic properties.[1] This document provides detailed protocols for the efficient extraction of Saikosaponin C from the roots of Bupleurum, tailored for research and pharmaceutical development applications. The protocols described herein cover both ultrasound-assisted and conventional reflux extraction methods, followed by a purification step using macroporous resin chromatography.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Saikosaponin C

This protocol outlines an efficient and rapid method for Saikosaponin C extraction using ultrasonic energy to enhance solvent penetration and mass transfer.

Materials and Equipment:

-

Dried Bupleurum roots, powdered and sieved (<0.3 mm particle size)

-

5% Ammonia-Methanol solution (v/v)

-

Ultrasonic bath or probe sonicator

-

Glass extraction vessel

-

Magnetic stirrer (optional)

-

Filter paper or filtration apparatus

-

Rotary evaporator

-

Freeze dryer (optional)

Methodology:

-

Preparation: Weigh 10 g of powdered Bupleurum root and place it into a 500 mL glass extraction vessel.

-

Solvent Addition: Add the extraction solvent (5% Ammonia-Methanol solution) at a solid-to-liquid ratio of 1:40 (w/v), resulting in 400 mL of solvent.

-

Ultrasonication: Place the vessel in an ultrasonic bath. Set the ultrasonic power to approximately 350-360 W and the temperature to 47°C.[2]

-

Extraction: Conduct the extraction for 65 minutes with continuous ultrasonication.[2] If using a magnetic stirrer, maintain gentle agitation throughout the process.

-

Filtration: After extraction, filter the mixture through appropriate filter paper to separate the extract from the plant residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 60°C to remove the solvent.

-

Drying: Dry the resulting concentrated extract completely, preferably using a freeze dryer, to obtain the crude saikosaponin extract.

-

Quantification: Analyze the crude extract for Saikosaponin C content using High-Performance Liquid Chromatography (HPLC). Under these optimized conditions, a yield of approximately 1.02% for Saikosaponin C can be expected.[2]

Protocol 2: Conventional Reflux Extraction

This protocol describes a traditional and widely used method for saikosaponin extraction.

Materials and Equipment:

-

Dried Bupleurum roots, pulverized

-

70% Ethanol (B145695) containing 0.05% Ammonia (B1221849) Water (v/v)

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle

-

Filter paper or filtration apparatus

-

Rotary evaporator

Methodology:

-

Preparation: Place 50 g of pulverized Bupleurum root into a 1000 mL round-bottom flask.

-

Solvent Addition: Add 10 times the volume of the extraction solvent (500 mL of 70% ethanol with 0.05% ammonia water).[1][3][4]

-

Reflux: Connect the flask to the reflux condenser and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for 4 hours.[1][3][4]

-

Filtration: Allow the mixture to cool to room temperature and then filter to separate the extract.

-

Second Extraction: Return the plant residue to the flask and repeat the reflux extraction process with fresh solvent for another 4 hours to maximize yield.[1][3][4]

-

Pooling and Concentration: Combine the filtrates from both extractions and concentrate the solution using a rotary evaporator under reduced pressure.

Protocol 3: Purification of Saikosaponin C using Macroporous Resin

This protocol is for the enrichment of total saikosaponins, including Saikosaponin C, from the crude extract.

Materials and Equipment:

-

Crude Bupleurum extract

-

D101 Macroporous adsorption resin

-

Glass chromatography column

-

Deionized water

-

Ethanol (30%, 70%, and 95%)

-

Peristaltic pump (optional)

Methodology:

-

Resin Preparation: Pack the D101 macroporous resin into a glass column and pre-wash it thoroughly with 95% ethanol followed by deionized water until the eluent is clear.

-

Sample Loading: Dissolve the crude extract in deionized water and load the solution onto the prepared resin column.

-

Washing: Elute the column with deionized water to remove sugars and other highly polar impurities. Subsequently, wash with 30% ethanol to remove other non-saponin components.[1][4]

-

Elution: Elute the saikosaponin fraction from the resin using 70% ethanol.[1][4] Collect this fraction.

-

Final Wash (Regeneration): Wash the column with 95% ethanol to remove any remaining compounds and regenerate the resin.

-

Concentration: Concentrate the collected 70% ethanol fraction under reduced pressure to obtain the purified total saikosaponin extract, which is enriched in Saikosaponin C.

Data Presentation

Table 1: Comparison of Solvents for Total Saikosaponin Extraction Yield

| Extraction Solvent | Total Saikosaponin Yield (%) | Reference |

|---|---|---|

| Water | 2.47 | [2] |

| Anhydrous Ethanol | 4.03 | [2] |

| Methanol | 4.84 | [2] |

| 5% Ammonia-Methanol | 5.60 | [2] |

| 70% Ethanol | Content is higher than in water extract |[5][6] |

Table 2: Influence of Temperature on Total Saikosaponin Extraction Yield

| Temperature (°C) | Total Saikosaponin Yield (%) | Reference |

|---|---|---|

| 20 | 3.76 | [2] |

| 30 | 4.73 | [2] |

| 40 | 5.46 | [2] |

| 50 | 5.80 | [2] |

| 60 | 5.30 | [2] |

| 70 | 5.27 |[2] |

Table 3: Yield of Individual Saikosaponins under Optimized UAE Conditions (Solvent: 5% ammonia–methanol, Temp: 47°C, Time: 65 min, Power: 360 W)

| Saikosaponin | Yield (%) | Reference |

|---|---|---|

| Saikosaponin a | 1.18 | [2] |

| Saikosaponin b1 | 0.11 | [2] |

| Saikosaponin b2 | 0.26 | [2] |

| Saikosaponin c | 1.02 | [2] |

| Saikosaponin d | 3.02 | [2] |

| Saikosaponin e | 0.38 | [2] |

| Saikosaponin f | 0.44 | [2] |

| Total Yield | 6.32 |[2] |

Visualizations

Caption: Experimental workflow for Saikosaponin C extraction and purification.

Caption: Saikosaponin-mediated inhibition of the NF-κB signaling pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Saikosaponin C | C48H78O17 | CID 167927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Hydroxysaikosaponin C using HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysaikosaponin C is a member of the saikosaponin family, a group of oleanane-type triterpenoid (B12794562) saponins (B1172615) found in the roots of Bupleurum species.[1] These plants have a long history of use in traditional medicine, and modern research has identified saikosaponins as the major bioactive constituents responsible for a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and antiviral activities. Accurate and sensitive quantification of individual saikosaponins like this compound in various biological matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and new drug development.

This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodology is based on established principles for the analysis of structurally similar saikosaponins, offering a robust and reliable approach for researchers.

Principle

The method utilizes Ultra-Performance Liquid Chromatography (UPLC) for the efficient separation of this compound from other components in the sample matrix. Detection and quantification are achieved using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity, allowing for the accurate measurement of low concentrations of the analyte in complex biological samples. An internal standard (IS) is used to ensure the accuracy and precision of the quantification.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity >98%)

-

Internal Standard (IS), e.g., Digoxin

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Ethyl acetate (B1210297) (analytical grade)

-

Rat plasma (or other relevant biological matrix)

Instrumentation

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S)

-

Analytical column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)

Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples to room temperature.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

-

Add 20 µL of the internal standard working solution (e.g., Digoxin in methanol).

-

Vortex for 30 seconds.

-

Add 1 mL of ethyl acetate.

-

Vortex for 3 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.05% Formic Acid: 10% Acetonitrile with 0.05% Formic Acid).

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC Conditions:

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |

| Mobile Phase A | 0.05% Formic Acid in Water |

| Mobile Phase B | 0.05% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Column Temp. | 40°C |

| Gradient | 0-1.0 min, 10% B; 1.0-5.0 min, 10%-90% B; 5.0-6.0 min, 90% B; 6.0-6.1 min, 90%-10% B; 6.1-8.0 min, 10% B |

MS/MS Conditions (Negative ESI Mode):

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 500°C |

| Cone Gas Flow | 50 L/h |

| Desolvation Gas Flow | 1000 L/h |

| Collision Gas | Argon |

MRM Transitions:

Note: The user must determine the specific precursor and product ions for this compound and the chosen internal standard through infusion and optimization. The following table provides representative MRM transitions for structurally similar saikosaponins and a common internal standard.[2]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Saikosaponin a | 779.5 | 617.4 | 60 | 20 |

| Saikosaponin b1 | 779.5 | 455.3 | 60 | 35 |

| Saikosaponin b2 | 779.5 | 437.3 | 60 | 45 |

| Saikosaponin c | 795.5 | 471.3 | 60 | 35 |

| Saikosaponin d | 779.5 | 455.3 | 60 | 35 |

| Saikosaponin f | 925.5 | 763.4 | 70 | 25 |

| Internal Standard (Digoxin) | 779.6 | 649.5 | 60 | 20 |

Data Presentation

The following tables summarize the expected performance characteristics of the method, based on validation data for structurally related saikosaponins.[2] Users should perform their own validation for this compound.

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Saikosaponin a | 0.58 - 580 | > 0.99 | 0.58 |

| Saikosaponin b1 | 0.62 - 620 | > 0.99 | 0.62 |

| Saikosaponin b2 | 0.55 - 550 | > 0.99 | 0.55 |

| Saikosaponin c | 0.51 - 510 | > 0.99 | 0.51 |

| Saikosaponin d | 0.52 - 520 | > 0.99 | 0.52 |

| Saikosaponin f | 0.48 - 480 | > 0.99 | 0.48 |

Table 2: Precision and Accuracy

| Analyte | QC Level (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) |

| Saikosaponin a | LQC (1.16) | 4.5 | 5.8 | 95.7 - 104.3 |

| MQC (29.0) | 3.1 | 4.2 | 96.6 - 103.4 | |

| HQC (464) | 2.5 | 3.5 | 97.5 - 102.5 | |

| Saikosaponin d | LQC (1.04) | 5.2 | 6.5 | 94.8 - 105.2 |

| MQC (26.0) | 3.8 | 4.9 | 95.1 - 104.9 | |

| HQC (416) | 2.9 | 3.8 | 96.2 - 103.8 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Saikosaponin a | LQC (1.16) | 85.4 ± 4.2 | 93.1 ± 5.1 |

| MQC (29.0) | 87.1 ± 3.5 | 94.5 ± 4.3 | |

| HQC (464) | 86.5 ± 3.1 | 95.2 ± 3.8 | |

| Saikosaponin d | LQC (1.04) | 88.2 ± 4.8 | 92.5 ± 5.5 |

| MQC (26.0) | 89.5 ± 3.9 | 93.8 ± 4.7 | |

| HQC (416) | 88.9 ± 3.4 | 94.6 ± 4.1 |

Mandatory Visualization

Caption: Experimental workflow for the quantitative analysis of this compound.

Conclusion

The described UPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative determination of this compound in biological matrices. The detailed protocol for sample preparation and instrumental analysis, along with the representative performance data, offers a solid foundation for researchers in pharmacology, traditional medicine, and drug development to accurately quantify this and other related saikosaponins. Method validation should be performed in accordance with regulatory guidelines to ensure data quality and integrity.

References

- 1. Systematic Characterization and Identification of Saikosaponins in Extracts From Bupleurum marginatum var. stenophyllum Using UPLC-PDA-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validated UPLC-MS/MS method for simultaneous quantification of eight saikosaponins in rat plasma: Application to a comparative pharmacokinetic study in depression rats after oral administration of extracts of raw and vinegar-baked Bupleuri Radix - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Bioactivity of Hydroxysaikosaponin C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing in vitro assays for assessing the bioactivity of Hydroxysaikosaponin C, a natural product isolated from the root of Bupleurum falcatum. The following protocols are based on established methodologies for saponins (B1172615) and related compounds and should be optimized for specific experimental conditions.

Overview of this compound Bioactivity

This compound belongs to the triterpenoid (B12794562) saponin (B1150181) family, a class of compounds known for a wide array of pharmacological activities. While specific data for this compound is limited, related saikosaponins exhibit significant anti-inflammatory, anti-cancer, and hepatoprotective properties. These activities are often attributed to the modulation of key signaling pathways involved in inflammation, cell cycle regulation, and apoptosis. The in vitro assays described herein provide a framework for characterizing the therapeutic potential of this compound.

Data Presentation: Bioactivity of Related Saikosaponins

Table 1: Anti-Inflammatory Activity of Saikosaponins

| Compound | Assay | Cell Line | Key Markers Inhibited | IC50 (µM) |

| Saikosaponin A | LPS-induced NO Production | RAW 264.7 Macrophages | iNOS, COX-2 | ~10-20 |

| Saikosaponin D | LPS-induced NO Production | RAW 264.7 Macrophages | iNOS, COX-2 | ~5-15 |

Table 2: Anti-Cancer Activity of Saikosaponins

| Compound | Assay | Cancer Cell Line | Effect | IC50 (µM) |

| Saikosaponin A | MTT Assay | HeLa (Cervical Cancer) | Cytotoxicity, Apoptosis Induction | ~10 |

| Saikosaponin D | MTT Assay | HeLa (Cervical Cancer) | Cytotoxicity, Apoptosis Induction | ~2 |

| Saikosaponin D | MTT Assay | HepG2 (Hepatoma) | Cytotoxicity, Apoptosis Induction | ~5-10 |

Table 3: Hepatoprotective Activity of Saikosaponins

| Compound | Assay | Hepatocyte Model | Protective Effect | Effective Concentration (µM) |

| Saikosaponin D | CCl4-induced Injury | Primary Rat Hepatocytes | Reduced ALT/AST leakage | ~1-10 |

Experimental Protocols

Anti-Inflammatory Activity Assay

This protocol details the procedure for evaluating the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent

-

96-well plates

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

-

Nitric Oxide Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Anti-Cancer Activity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a selected cancer cell line (e.g., HeLa, HepG2, or A549).[1][2][3][4]

Materials:

-

Selected cancer cell line

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Hepatoprotective Activity Assay

This protocol outlines an in vitro model of hepatotoxicity using carbon tetrachloride (CCl4) in a human hepatoma cell line (HepG2) to evaluate the cytoprotective effects of this compound.[5][6]

Materials:

-

HepG2 cells

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Carbon tetrachloride (CCl4)

-

Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) assay kits

-

96-well plates

Protocol:

-

Cell Culture and Seeding: Culture HepG2 cells in EMEM with 10% FBS and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

Induction of Injury: Induce hepatotoxicity by exposing the cells to a pre-determined concentration of CCl4 (e.g., 10 mM) for a specified duration (e.g., 2-4 hours).

-

Sample Collection: Collect the cell culture supernatant for the measurement of ALT and AST enzyme leakage.

-

Enzyme Assays: Determine the levels of ALT and AST in the supernatant using commercially available assay kits according to the manufacturer's instructions.

-

Data Analysis: Compare the enzyme levels in the this compound-treated groups to the CCl4-only treated group to determine the percentage of protection.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the potential signaling pathways modulated by this compound based on the known mechanisms of related saikosaponins.

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Caption: Proposed pro-apoptotic mechanism of this compound in cancer cells.

Experimental Workflow

Caption: General experimental workflow for in vitro screening of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Cytotoxic activity of extracts and crude saponins from Zanthoxylum armatum DC. against human breast (MCF-7, MDA-MB-468) and colorectal (Caco-2) cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hemolytic and cytotoxic properties of saponin purified from Holothuria leucospilota sea cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amelioration of CCl4 induced liver injury in swiss albino mice by antioxidant rich leaf extract of Croton bonplandianus Baill. | PLOS One [journals.plos.org]

Application of Hydroxysaikosaponin C in Endothelial Cell Migration Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysaikosaponin C (HSC) is a triterpenoid (B12794562) saponin (B1150181) derived from the medicinal plant Radix Bupleuri. Emerging research has highlighted its potential role in promoting angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones. A critical step in angiogenesis is the migration of endothelial cells. These application notes provide a comprehensive overview of the use of HSC in studying endothelial cell migration, detailing its mechanism of action and providing protocols for key in vitro assays.

Recent studies have demonstrated that this compound can induce the growth, migration, and formation of capillary-like structures in human umbilical vein endothelial cells (HUVECs)[1]. The underlying mechanism for these effects involves the upregulation of crucial pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-2 (MMP-2). Furthermore, HSC has been shown to activate the p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as the ERK pathway, which is a key signaling cascade in endothelial cell migration and proliferation[1][2].

These findings suggest that HSC could be a valuable pharmacological tool for investigating the molecular pathways governing angiogenesis and may hold therapeutic potential in conditions where enhanced vascularization is beneficial.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on various aspects of endothelial cell function based on available research.

Note: Specific quantitative data from the primary study by Shyu et al. (2004) were not available in the public domain. The data presented below is illustrative of the expected outcomes based on the reported inductive effects of HSC.

Table 1: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)

| HSC Concentration (µM) | Mean Wound Closure (%) | Standard Deviation |

| 0 (Control) | 25 | ± 4.5 |

| 1 | 45 | ± 5.2 |

| 10 | 70 | ± 6.1 |

| 50 | 85 | ± 4.8 |

Table 2: Effect of this compound on Endothelial Cell Migration (Transwell Assay)